

A Technical Guide to the Physicochemical Properties of Perflutren Lipid Microspheres

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Perflutren
Cat. No.:	B1679603

[Get Quote](#)

Introduction

Perflutren lipid microspheres are a second-generation ultrasound contrast agent (UCA) designed to enhance diagnostic imaging, particularly in echocardiography.^[1] Sold commercially as DEFINITY®, this agent is used in patients with suboptimal echocardiograms to opacify the left ventricular chamber and improve the delineation of the endocardial border.^{[2][3]} ^[4] Unlike first-generation agents, which contained air, these advanced microspheres are composed of a high-molecular-weight, low-solubility gas core encapsulated by a flexible yet durable lipid shell. This composition allows them to withstand the pressures of the circulatory system, pass through the pulmonary capillaries, and provide robust contrast enhancement in the left heart and systemic circulation.^{[1][5]}

This technical guide provides an in-depth exploration of the core chemical and physical properties of **perflutren** lipid microspheres. We will deconstruct the molecular architecture, analyze the physical characteristics that govern in-vivo behavior, and explain the acoustic principles that enable contrast enhancement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-function relationships that define this critical diagnostic tool.

Chemical Composition and Molecular Architecture

The efficacy of **perflutren** lipid microspheres is a direct result of their sophisticated, multi-component design. Each component is selected for a specific function, contributing to the overall stability, biocompatibility, and acoustic activity of the microsphere.

The Perflutren Gas Core

The core of the microsphere is composed of octafluoropropane (C_3F_8), also known as **perflutren**.^[6] This perfluorocarbon (PFC) gas is chemically inert and has an extremely low solubility in water.^{[3][7]} This low solubility is a critical design feature; it creates a high osmotic gradient that counteracts the Laplace pressure—the pressure difference between the inside and outside of a curved surface—which would otherwise force the gas to rapidly dissolve into the bloodstream and cause the bubble to collapse.^{[3][7]} The persistence of the **perflutren** gas core is the primary reason for the microsphere's extended stability in circulation compared to air-filled bubbles.^[3]

The Phospholipid Shell: A Multi-Component System

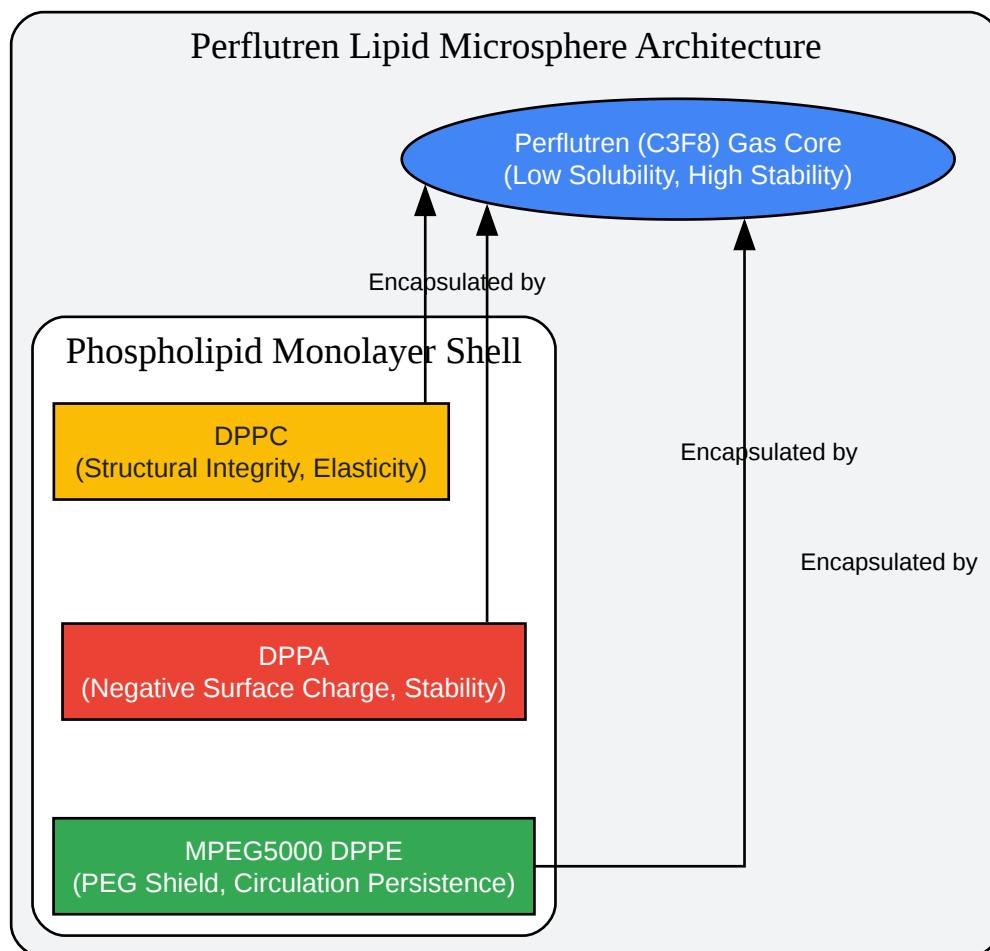
The gas core is stabilized by a flexible, biocompatible monolayer shell composed of a precise blend of three phospholipids.^{[3][8][9]}

- (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl)oxy]-3,4,9-trioxa-4-phosphapentacosan-1-aminium, 4-oxide, inner salt (DPPC): Dipalmitoylphosphatidylcholine is the primary structural component of the shell.^[3] As a saturated phospholipid with a C16 acyl chain, DPPC forms a tightly packed, cohesive monolayer at the gas-water interface.^{[5][10]} This high cohesiveness provides the shell with the necessary elasticity and mechanical rigidity to withstand acoustic pressure and prevent gas diffusion.^{[10][11]}
- (R) – hexadecanoic acid, 1-[(phosphonoxy)methyl]-1,2-ethanediyl ester, monosodium salt (DPPA): Dipalmitoylphosphatidic acid is a negatively charged phospholipid.^{[3][9]} Its inclusion is a key formulation choice to ensure colloidal stability. The negative charge from the phosphate headgroup imparts a negative surface charge (zeta potential) to the microspheres, which generates electrostatic repulsion between particles.^[1] This repulsion prevents the microspheres from aggregating in the vial after activation and within the bloodstream.^[12]
- (R)- α -[6-hydroxy-6-oxido-9-[(1-oxohexadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphahexacos-1-yl]- ω -methoxypoly(ox-1,2-ethanediyl), monosodium salt (MPEG5000 DPPE): This is a PEGylated (polyethylene glycol) phospholipid. The long, hydrophilic PEG chains (approximate molecular weight of 5750) extend from the microsphere surface into the aqueous environment.^{[8][13]} This PEG shield serves a crucial role in vivo by providing a

steric barrier that inhibits opsonization (the process by which particles are marked for phagocytosis), thereby reducing clearance by the reticuloendothelial system and significantly increasing the microsphere's circulation time.[14]

Formulation Matrix

Prior to activation, the lipids are supplied in a sterile, hypertonic liquid that includes propylene glycol, glycerin, sodium phosphate buffers, and sodium chloride in Water for Injection.[9][15] These excipients ensure the stability and appropriate pH (6.2-6.8) of the phospholipid components during storage.[15][16] The vial is sealed with a headspace of octafluoropropane gas.[8][17] The microspheres are formed only upon vigorous mechanical agitation (e.g., using a VIALMIX® apparatus), which disperses the lipid formulation and facilitates the encapsulation of the gas.[2][17]



[Click to download full resolution via product page](#)

*Diagram of the core components of a **perflutren** lipid microsphere.*

Core Physical Properties and In-Vivo Behavior

The clinical utility of **perflutren** lipid microspheres is dictated by a unique set of physical properties that govern their behavior both in suspension and within the circulatory system.

Size, Distribution, and Concentration

Upon activation, the vial contains a milky white suspension with a maximum of 1.2×10^{10} **perflutren** lipid microspheres per milliliter.^{[8][17]} The microspheres have a mean diameter ranging from 1.1 to 3.3 μm .^{[6][16]} Critically, 98% of the microspheres are less than 10 μm in diameter, with a maximum diameter of 20 μm .^[16] This size distribution is a crucial safety and efficacy feature, as it ensures the microspheres are small enough to pass through the pulmonary capillaries (typically 7-10 μm) without causing embolic obstruction, allowing them to act as a true blood pool agent for the entire circulatory system.^[5]

Surface Properties and Colloidal Stability

The surface of a nanoparticle in a liquid medium is characterized by an electrical double layer. The potential at the shear plane of this layer is known as the zeta potential, and its magnitude is a key indicator of the stability of a colloidal suspension.^{[12][18]} A high absolute zeta potential ($\geq |30| \text{ mV}$) indicates strong repulsive forces between particles, which prevents aggregation.^{[12][18]} The inclusion of the anionic phospholipid DPPA in the shell formulation imparts a net negative surface charge, ensuring the microspheres remain as a stable, monodisperse suspension.^[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of **perflutren** lipid microspheres is characterized by the distinct clearance pathways of its gas and lipid components.

- **Perflutren** Gas: The octafluoropropane gas is not metabolized by the body.^{[9][15]} It is cleared exclusively through respiration. After intravenous injection, the gas is rapidly eliminated from the blood, with a half-life of approximately 1.3 minutes in healthy individuals and 1.9 minutes in patients with COPD.^{[16][19]} The gas is typically undetectable in blood or expired air after 10 minutes.^{[15][16]}

- Lipid Shell: The phospholipid components of the microsphere shell are thought to be metabolized by the body's natural lipid pathways into free fatty acids.[9][15] The PEGylated component, MPEG5000 DPPE, is cleared from circulation primarily via the urine.[6]

Property	Value / Description	Significance	Reference(s)
Gas Core	Octafluoropropane (Perflutren, C_3F_8)	Low aqueous solubility provides high stability against dissolution.	[3][6][7]
Shell Composition	DPPC, DPPA, MPEG5000 DPPE	Provides structural integrity, colloidal stability, and long circulation.	[3][8][9]
Mean Diameter	1.1 - 3.3 μm	Allows passage through pulmonary capillaries.	[6][16]
Microsphere Count	Max. 1.2×10^{10} per mL (activated)	Provides a high concentration of acoustic scatterers for imaging.	[8][17]
Surface Charge	Negative (due to DPPA)	Prevents aggregation via electrostatic repulsion.	[1]
Gas Half-Life (Blood)	~1.3 minutes	Rapid clearance via exhalation.	[16][19]
Metabolism	Gas is not metabolized; lipids are metabolized to fatty acids.	Biocompatible clearance pathways.	[9][15]

Acoustic Properties and Mechanism of Contrast Enhancement

Perflutren lipid microspheres function as contrast agents by dramatically altering the acoustic properties of blood. Their interaction with an ultrasound field is a dynamic process governed by fundamental physical principles.

Fundamental Principles: Acoustic Impedance Mismatch

Ultrasound imaging works by detecting reflected sound waves (echoes). The strength of an echo depends on the difference in acoustic impedance between two materials. Acoustic impedance is a product of a material's density and the speed of sound within it. The **perflutren** gas core is significantly less dense and more compressible than blood, creating a massive acoustic impedance mismatch at the microsphere-blood interface.[\[11\]](#)[\[20\]](#)[\[21\]](#) This mismatch causes the microspheres to be exceptionally strong scatterers of ultrasound waves, returning a powerful echo to the transducer and making the blood appear bright on the ultrasound image.[\[16\]](#)

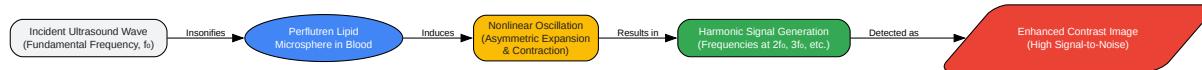
Nonlinear Oscillation and Harmonic Imaging

When insonified by the pressure waves of an ultrasound beam, the compressible gas core causes the microsphere to oscillate, expanding during the low-pressure (rarefaction) phase and contracting during the high-pressure (compression) phase.[\[5\]](#)[\[20\]](#) This oscillation is not perfectly symmetrical or linear. The microspheres expand more easily than they contract, leading to a nonlinear response.[\[20\]](#) This nonlinear oscillation generates echoes at frequencies that are multiples (harmonics) of the original, fundamental ultrasound frequency. Modern ultrasound systems can be set to specifically detect these harmonic signals, which are almost exclusively generated by the contrast agent and not by the surrounding tissue. This technique, known as harmonic imaging, produces images with significantly improved signal-to-noise ratio and reduced artifacts, resulting in superior endocardial border delineation.[\[20\]](#)

The Role of the Lipid Shell in Acoustic Response

The viscoelastic properties of the lipid shell are not passive; they actively modulate the microsphere's acoustic response.[\[22\]](#) The shell's stiffness influences the resonance frequency of the microsphere, while its viscosity contributes to the damping of the oscillations.[\[10\]](#)[\[22\]](#) The cohesiveness of the shell, influenced by factors like the acyl chain length of the lipids, affects the microsphere's stability under acoustic pressure.[\[23\]](#)[\[24\]](#) A highly cohesive shell is more resistant to rupture at higher acoustic pressures (measured by the Mechanical Index, or MI).[\[23\]](#) For diagnostic imaging with DEFINITY®, a mechanical index of ≤ 0.8 is typically

recommended to achieve optimal contrast enhancement without causing significant microsphere destruction.[\[19\]](#)[\[25\]](#)



[Click to download full resolution via product page](#)

*Mechanism of ultrasound contrast enhancement by **perflutren** microspheres.*

Characterization Methodologies and Protocols

The physical properties described above are quantified using a suite of analytical techniques. Adherence to standardized protocols is essential for ensuring the quality, consistency, and safety of the formulation.

Microsphere Sizing and Concentration Analysis

Principle: Dynamic Light Scattering (DLS) is commonly used to measure the hydrodynamic diameter of nanoparticles in suspension. It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. The particle size distribution is calculated from these fluctuations.

Experimental Protocol: Size Measurement by DLS

- **Sample Preparation:** Immediately following activation of the **perflutren** lipid microsphere vial, carefully withdraw a small aliquot (e.g., 10-20 μ L).
- **Dilution:** Dilute the aliquot in an appropriate volume of sterile, filtered, isotonic saline (e.g., 0.9% NaCl) to achieve an optimal concentration for DLS analysis, avoiding multiple scattering effects. The final solution should be slightly turbid.
- **Instrument Setup:** Equilibrate the DLS instrument to a standard temperature (e.g., 25°C). Ensure the laser is aligned and the instrument has passed performance verification with a standard.

- Measurement: Transfer the diluted sample to a clean, disposable cuvette. Place the cuvette in the instrument.
- Data Acquisition: Perform at least three replicate measurements. The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and polydispersity index (PDI).
- Analysis: Analyze the intensity, volume, and number-weighted size distributions to fully characterize the sample.

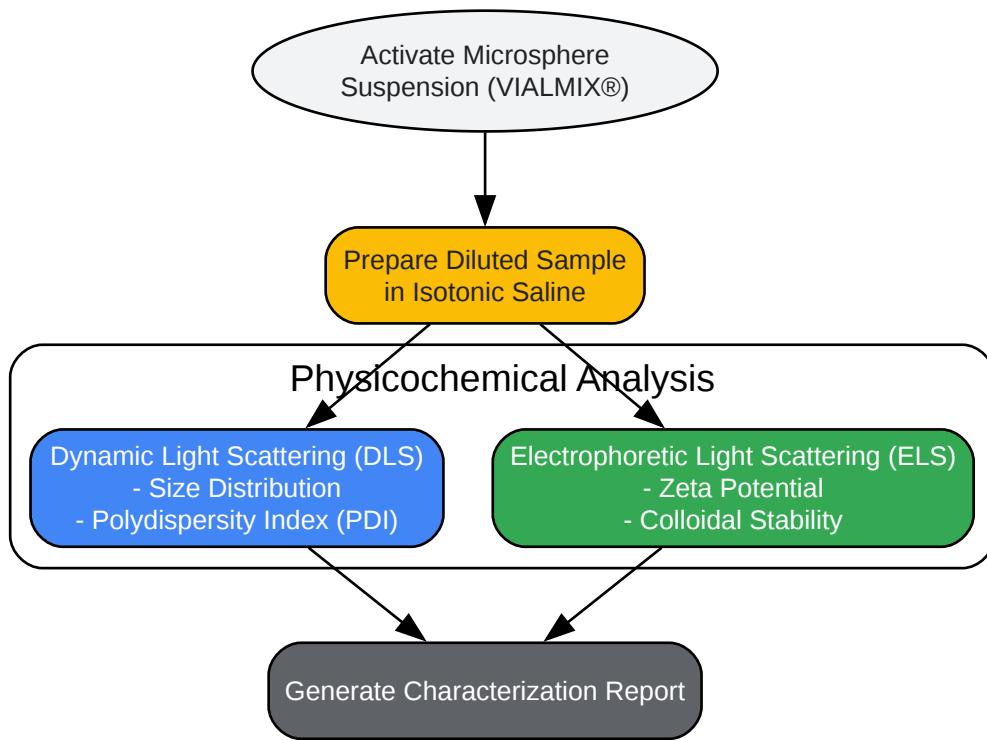
Surface Charge Determination

Principle: Zeta potential is measured using Electrophoretic Light Scattering (ELS). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). A laser beam is passed through the sample, and the velocity of the particles is measured by detecting the Doppler shift of the scattered light. The electrophoretic mobility is then used to calculate the zeta potential via the Henry equation.

Experimental Protocol: Zeta Potential Measurement by ELS

- Sample Preparation: Prepare a diluted sample of activated microspheres as described in the DLS protocol. The diluent should be a solution of known ionic strength and pH (e.g., 10 mM NaCl).
- Instrument Setup: Use a combination DLS/ELS instrument. Select the zeta potential measurement mode.
- Cell Preparation: Rinse a folded capillary zeta cell with the diluent, then fill it with the diluted sample, ensuring no air bubbles are present.
- Measurement: Place the cell in the instrument. The instrument will apply a voltage and measure the electrophoretic mobility.
- Data Acquisition: Perform at least three replicate measurements. The software will automatically calculate the mean zeta potential and its distribution.

- Analysis: Report the mean zeta potential in millivolts (mV). A negative value is expected for **perflutren** lipid microspheres.



[Click to download full resolution via product page](#)

A typical workflow for the physical characterization of microspheres.

Conclusion

Perflutren lipid microspheres represent a highly engineered solution for ultrasound contrast enhancement. Their physicochemical properties are intricately linked to their clinical performance. The chemical nature of the **perflutren** gas core and the multi-component lipid shell ensures in-vivo stability and biocompatibility. The specific physical characteristics—namely a tightly controlled particle size, a negative surface charge for colloidal stability, and unique viscoelastic properties—govern the microspheres' behavior in the circulatory system and their dynamic, nonlinear response to ultrasound energy. A thorough understanding of these fundamental properties is essential for the researchers and developers working to advance the field of diagnostic imaging and targeted drug delivery.

References

- Vertex AI Search, citing accessdata.fda.gov, DEFINITY® (**Perflutren** Lipid Microsphere) Injectable Suspension.
- Vertex AI Search, citing accessdata.fda.gov, Definity - This label may not be the latest approved by FDA.
- Vertex AI Search, citing accessdata.fda.gov, Definity (**perflutren**) injection label.
- Vertex AI Search, citing Patsnap Synapse, Wh
- Vertex AI Search, citing AIP Publishing, Acoustic characterization of monodisperse lipid-coated microbubbles: Relationship between size and shell viscoelastic properties.
- Vertex AI Search, citing ResearchGate, (PDF) Acoustic characterization of monodisperse lipid-coated microbubbles: Relationship between size and shell viscoelastic properties.
- Vertex AI Search, citing PMC - NIH, Microbubble Compositions, Properties and Biomedical Applic
- Vertex AI Search, citing accessdata.fda.gov, Vial for (**Perflutren** Lipid Microsphere) Injectable Suspension For Intravenous Use DESCRIPTION The DEFINITY.
- Vertex AI Search, citing J-Stage, Acoustic characterization of lipid bubbles with different shell property.
- Vertex AI Search, citing MDPI, The Impact of Lipid Handling and Phase Distribution on the Acoustic Behavior of Microbubbles.
- Vertex AI Search, citing PMC - NIH, Influence of Lipid Shell Physicochemical Properties on Ultrasound-Induced Microbubble Destruction.
- Vertex AI Search, citing AAP Publications, **Perflutren** Lipid Microspheres | Drug Lookup | Pedi
- Vertex AI Search, citing Molecular Imaging and Contrast Agent Database (MICAD), **Perflutren** lipid microspheres.
- Vertex AI Search, citing PubMed - NIH, **Perflutren** lipid microspheres.
- Vertex AI Search, citing BOC Sciences, Lipid Microspheres Synthesis Service - Liposomes.
- Vertex AI Search, citing medscape.com, Definity RT, Optison (**perflutren**) dosing, indications, interactions, adverse effects, and more.
- Vertex AI Search, citing PMC - NIH, **Perflutren** lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG.
- Vertex AI Search, citing International Journal of Pharmaceutical Sciences Review and Research, Microbubbles: Gas Core For Drug Delivery.
- Vertex AI Search, citing MDPI, Microbubbles Stabilized by Protein Shell: From Pioneering Ultrasound Contrast Agents to Advanced Theranostic Systems.
- Vertex AI Search, citing future-science.com, **Perflutren** lipid microsphere injectable suspension for cardiac ultrasound.
- Vertex AI Search, citing PMC - NIH, Lipid-shelled vehicles: engineering for ultrasound molecular imaging and drug delivery.

- Vertex AI Search, citing mdpi.
- Vertex AI Search, citing PMC - NIH, Effects of the Microbubble Shell Physicochemical Properties on Ultrasound-Medi
- Vertex AI Search, citing NIH, Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of **perflutren** lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.
- Vertex AI Search, citing ResearchGate, Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of **perflutren** lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.
- Vertex AI Search, citing accessdata.fda.gov, 515188-0408 April 2008 DEFINITY Vial for (**Perflutren** Lipid Microsphere) Injectable Suspension For Intravenous Use WARNING.
- Vertex AI Search, citing PMC - NIH, Surface Characteriz
- Vertex AI Search, citing accessd
- Vertex AI Search, citing mdpi.com, Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives.
- Vertex AI Search, citing Open Access Journals, **Perflutren** lipid microsphere injectable suspension for cardiac ultrasound.
- Vertex AI Search, citing go.drugbank.
- Vertex AI Search, citing Mayo Clinic, **Perflutren** lipid microsphere (intravenous route) - Side effects & uses.
- Vertex AI Search, citing ResearchGate, Zeta potential: a case study of c
- Vertex AI Search, citing PMC - NIH, Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.
- Vertex AI Search, citing PubMed, Pharmacokinetics and pharmacodynamics of perfluoropropane after intra-venous bolus injection of **perflutren** lipid microsphere injection (DEFINITY®) in healthy Chinese volunteers.
- Vertex AI Search, citing MDPI, Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)
- Vertex AI Search, citing Drugs.
- Vertex AI Search, citing healthimaging.
- Vertex AI Search, citing PMC, Synthesis and Potential Applications of Lipid Nanoparticles in Medicine.
- Vertex AI Search, citing PubChem - NIH, Perfluoropropane | C3F8 | CID 6432.
- Vertex AI Search, citing Brieflands, Effect of Charge on Separation of Liposomes upon Stagn
- Vertex AI Search, citing Cre
- Vertex AI Search, citing NCBI, Vial for (**Perflutren** Lipid Microsphere) Injectable Suspension.
- Vertex AI Search, citing National Cancer Institute, Definition of **perflutren** lipid microspheres - NCI Drug Dictionary.

- Vertex AI Search, citing ResearchGate, (PDF) **Perflutren** lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. openaccessjournals.com [openaccessjournals.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Perflutren lipid microspheres - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Microbubble Compositions, Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Perflutren lipid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid-shelled vehicles: engineering for ultrasound molecular imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perflutren lipid microspheres for echocardiogram contrast: a clinical case of anaphylaxis not caused by PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]
- 19. Perflutren Lipid Microspheres (Professional Patient Advice) - Drugs.com [drugs.com]
- 20. What is the mechanism of Perflutren? [synapse.patsnap.com]
- 21. Perfluoropropane | C3F8 | CID 6432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Influence of Lipid Shell Physicochemical Properties on Ultrasound-Induced Microbubble Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of the Microbubble Shell Physicochemical Properties on Ultrasound-Mediated Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UpToDate 2018 [doctorabad.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Perflutren Lipid Microspheres]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679603#physical-and-chemical-properties-of-perflutren-lipid-microspheres>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

